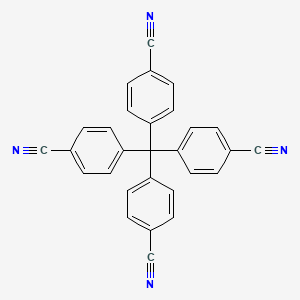

Tetrakis(4-cyanophenyl)methane

Description

Properties

IUPAC Name |

4-[tris(4-cyanophenyl)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H16N4/c30-17-21-1-9-25(10-2-21)29(26-11-3-22(18-31)4-12-26,27-13-5-23(19-32)6-14-27)28-15-7-24(20-33)8-16-28/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZGMLINTVQVPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)(C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20413092 | |

| Record name | Benzonitrile, 4,4',4'',4'''-methanetetrayltetrakis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20413092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121706-21-6 | |

| Record name | Benzonitrile, 4,4',4'',4'''-methanetetrayltetrakis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20413092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tetrakis(4-cyanophenyl)methane

Introduction

Tetrakis(4-cyanophenyl)methane is a unique, tetrahedrally symmetric molecule that has garnered significant interest in the fields of supramolecular chemistry and materials science.[1][2] Its rigid, three-dimensional structure, combined with the four reactive nitrile functional groups, makes it an exceptional building block, or "tecton," for the rational design and synthesis of advanced materials. The nitrile moieties can participate in a variety of chemical transformations, including cycloadditions, coordination to metal centers, and hydrolysis to carboxylic acids, offering a versatile platform for creating complex architectures.

This molecule serves as a cornerstone for the construction of porous crystalline materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[3] The precise tetrahedral arrangement of its cyanophenyl arms allows for the formation of highly ordered, three-dimensional networks with predictable topologies and tunable pore sizes. These materials are at the forefront of research for applications in gas storage and separation, catalysis, and sensing.[3][4]

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, offering field-proven insights and robust protocols for researchers in chemistry and materials science.

Retrosynthetic Analysis and Strategy

The synthesis of this compound is most effectively approached through a multi-step process starting from the commercially available tetraphenylmethane. The core challenge lies in the selective functionalization of the para positions of the four phenyl rings. A logical and commonly employed retrosynthetic pathway involves the introduction of a suitable leaving group at these positions, followed by a nucleophilic substitution to install the desired cyano groups.

A robust halogen, such as bromine, serves as an excellent intermediate functional group. Therefore, the synthesis is strategically divided into two primary stages:

-

Exhaustive Electrophilic Bromination: The synthesis of the key intermediate, tetrakis(4-bromophenyl)methane, from tetraphenylmethane.

-

Nucleophilic Cyanation: The conversion of the aryl bromide functionalities to the target nitrile groups.

This two-step approach is advantageous as it utilizes well-established and high-yielding reactions, and the intermediate, tetrakis(4-bromophenyl)methane, is a stable, crystalline solid that can be easily purified.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis Protocols

Step 1: Synthesis of Tetrakis(4-bromophenyl)methane

The introduction of bromine atoms at the para positions of tetraphenylmethane is achieved via electrophilic aromatic substitution. The tetrahedral arrangement of the phenyl groups directs substitution to the sterically accessible and electronically activated para position.

Protocol: Electrophilic Bromination

-

Materials:

-

Tetraphenylmethane

-

Bromine (Br₂)

-

A suitable round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

-

Procedure:

-

In a well-ventilated fume hood, charge a round-bottom flask with tetraphenylmethane.

-

Carefully add an excess of liquid bromine to the flask. The reaction is typically performed neat with bromine acting as both the reagent and the solvent.[5]

-

Stir the mixture vigorously at room temperature. The reaction is generally complete within 20-30 minutes.[5]

-

After the reaction is complete, cool the flask in an ice bath to precipitate the product.

-

To quench the excess bromine, slowly and carefully add ethanol to the cold mixture. This will result in the formation of bromoethane and hydrobromic acid. Continue the addition until the red-brown color of bromine has dissipated.

-

The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with ethanol to remove any remaining impurities.

-

-

Purification:

-

The crude tetrakis(4-bromophenyl)methane can be purified by recrystallization. A solvent system of chloroform and ethanol is effective.[6]

-

Dissolve the crude product in a minimal amount of hot chloroform.

-

Slowly add ethanol to the hot solution until turbidity is observed.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to maximize crystal formation.

-

Collect the purified white, crystalline product by vacuum filtration.

-

Step 2: Synthesis of this compound

The conversion of the aryl bromide to a nitrile is a critical step. While the classic Rosenmund-von Braun reaction using copper(I) cyanide is an option, it often requires harsh conditions and stoichiometric amounts of toxic copper salts.[7] A more contemporary and efficient approach is the palladium-catalyzed cyanation, which offers milder reaction conditions and greater functional group tolerance.[8]

Protocol: Palladium-Catalyzed Cyanation

-

Materials:

-

Tetrakis(4-bromophenyl)methane

-

Zinc cyanide (Zn(CN)₂) or Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as the cyanide source.[8]

-

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Anhydrous, degassed solvent such as DMF or DMA.

-

A Schlenk flask or a similar reaction vessel suitable for inert atmosphere techniques.

-

-

Procedure:

-

To a Schlenk flask, add tetrakis(4-bromophenyl)methane, the palladium catalyst, and the cyanide source.

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture with stirring to a temperature between 80-120 °C. The optimal temperature will depend on the specific catalyst and solvent used.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding an aqueous solution of sodium bicarbonate or ammonia to complex with any remaining zinc or iron salts.

-

Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

-

Alternatively, recrystallization from a suitable solvent system like chloroform/methanol can yield the final product as a pure, crystalline solid.

-

Caption: Catalytic cycle for Palladium-catalyzed cyanation.

Part 2: Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques should be employed.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons will appear as two doublets in a 1:1 ratio, characteristic of a para-substituted benzene ring. The integration of these signals should correspond to 16 protons in total. |

| ¹³C NMR | The spectrum will show a limited number of signals due to the molecule's high symmetry. Key signals include the quaternary central carbon, the nitrile carbon (-C≡N), and the aromatic carbons. |

| Mass Spec. | The mass spectrum should exhibit a molecular ion peak (or a pseudomolecular ion like [M+H]⁺ or [M+Na]⁺) corresponding to the calculated molecular weight of 420.46 g/mol .[1] |

| FT-IR | A strong, sharp absorption band is expected in the region of 2220-2240 cm⁻¹, which is characteristic of the C≡N stretching vibration of an aryl nitrile. |

| X-ray Cryst. | Single-crystal X-ray diffraction will provide unambiguous proof of the molecular structure, showing the tetrahedral arrangement of the four cyanophenyl groups around the central carbon atom.[9] |

Detailed Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to be simple due to the molecule's C₂ᵥ symmetry. The protons on the phenyl rings will appear as an AA'BB' system, which often simplifies to two distinct doublets. The protons ortho to the cyano group will be downfield shifted compared to the protons ortho to the central carbon.

-

¹³C NMR (100 MHz, CDCl₃): The high symmetry of the molecule results in only a few signals. Expected signals would be for the central quaternary carbon (around 65 ppm), the nitrile carbon (around 118 ppm), and four signals for the aromatic carbons.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition. The calculated exact mass for C₂₉H₁₆N₄ is 420.1375.

-

-

X-ray Crystallography:

-

Growing single crystals suitable for X-ray diffraction can be achieved by slow evaporation of a solvent/anti-solvent system, such as chloroform/hexane. The resulting crystal structure will provide precise bond lengths, bond angles, and intermolecular packing information, confirming the tetrahedral geometry.

-

Conclusion

The synthesis and characterization of this compound is a well-defined process that yields a highly valuable building block for advanced materials. The protocols outlined in this guide, which favor modern, efficient catalytic methods, provide a reliable pathway for researchers to obtain this compound in high purity. The detailed characterization plan ensures the structural integrity of the final product, paving the way for its successful application in the rational design of functional, porous materials and other complex molecular architectures.

References

-

National Institutes of Health.

-

Master Organic Chemistry.

-

JoVE.

-

Ningbo Inno Pharmchem Co., Ltd.

-

BYJU'S.

-

ResearchGate.

-

Wikipedia.

-

ResearchGate.

-

PubMed.

-

YouTube.

-

Chemical Reviews.

-

University of Groningen Research Portal.

-

The Royal Society of Chemistry.

-

Appchem.

-

Journal of Materials Chemistry A.

-

Organic Chemistry Portal.

-

The Royal Society of Chemistry.

-

ResearchGate.

-

YouTube.

-

ResearchGate.

-

TCI Chemicals.

-

ResearchGate.

-

The Royal Society of Chemistry.

-

CP Lab Chemicals.

-

ChemicalBook.

-

Organic Chemistry Portal.

-

PubChem.

-

National Institutes of Health.

-

ResearchGate.

-

ResearchGate.

-

ResearchGate.

-

MDPI.

-

PubMed.

-

J. Braz. Chem. Soc.

-

Sigma-Aldrich.

-

Molbase.

Sources

- 1. appchemical.com [appchemical.com]

- 2. Tetra(cyano-phenyl)methane | C29H16N4 | CID 129735102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ac1.hhu.de [ac1.hhu.de]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Cyanation of aryl halides and Suzuki-Miyaura coupling reaction using palladium nanoparticles anchored on developed biodegradable microbeads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of Tetrakis(4-cyanophenyl)methane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(4-cyanophenyl)methane stands as a molecule of significant interest in the fields of supramolecular chemistry and materials science. Its tetrahedral geometry and the presence of four nitrile functionalities make it a versatile building block for the construction of complex architectures such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). Understanding the precise three-dimensional arrangement of this molecule in the solid state is paramount for designing and predicting the properties of these advanced materials. This guide provides a comprehensive overview of the synthesis, crystallization, and in-depth crystal structure analysis of this compound, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of a Tetrahedral Tecton

In the realm of crystal engineering, the rational design of functional solid-state materials hinges on the predictable assembly of molecular building blocks, or tectons. This compound, with its C(sp³)-centered tetrahedral core and four radially extending cyanophenyl arms, embodies an archetypal tecton for the construction of three-dimensional networks. The nitrile groups are excellent coordinating moieties for metal ions and can participate in various non-covalent interactions, including dipole-dipole and C−H···N hydrogen bonds, which dictate the final supramolecular architecture. The inherent rigidity and well-defined geometry of the tetraphenylmethane core provide a robust framework, essential for creating porous materials with applications in gas storage, separation, and catalysis.

Synthesis and Crystallization: A Self-Validating Protocol

The synthesis of this compound is typically achieved through a multi-step process, commencing with the formation of a tetrasubstituted methane core, followed by the introduction of the cyano functionalities. A common and effective strategy involves the cyanation of a tetrahalo-precursor, such as tetrakis(4-bromophenyl)methane.

Synthesis of Tetrakis(4-bromophenyl)methane

The synthesis of the key intermediate, tetrakis(4-bromophenyl)methane, can be accomplished via the bromination of tetraphenylmethane.[1][2]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tetraphenylmethane in a suitable solvent such as chloroform.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in chloroform dropwise to the stirred solution. The reaction should be carried out in the dark to prevent light-induced side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of chloroform and ethanol, to yield pure tetrakis(4-bromophenyl)methane as a white solid.[2]

Cyanation of Tetrakis(4-bromophenyl)methane

The conversion of the bromo-substituents to cyano groups can be achieved using a palladium-catalyzed cyanation reaction, a versatile and widely used method for the synthesis of aryl nitriles.[3]

Experimental Protocol:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine tetrakis(4-bromophenyl)methane, a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), and a suitable ligand (e.g., triphenylphosphine or dppf).[4]

-

Solvent: Add a dry, degassed solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature (typically 80-120 °C) and stir for several hours until the reaction is complete, as monitored by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel followed by recrystallization.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is the most critical step for a successful crystal structure determination. Slow evaporation or vapor diffusion are commonly employed techniques.

Experimental Protocol (Vapor Diffusion):

-

Dissolve the purified this compound in a small amount of a good solvent (e.g., dichloromethane or chloroform) in a small vial.

-

Place this vial inside a larger, sealed container that contains a poor solvent (e.g., hexane or methanol).

-

Allow the vapor of the poor solvent to slowly diffuse into the solution of the compound.

-

Over a period of several days to weeks, as the solvent mixture slowly becomes supersaturated, single crystals should form.

Crystal Structure Analysis: Unveiling the Molecular Architecture

While a definitive, publicly available crystal structure of this compound is not readily found in crystallographic databases, we can infer its likely structural features based on the analysis of closely related tetrahedral molecules. Techniques such as single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), and, for microcrystalline samples, 3D electron diffraction (3D ED) are the primary tools for this analysis.[5]

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining the precise atomic arrangement in a crystalline solid.

Experimental Workflow:

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 4. Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6] in t-BuOH–H2O using tris(2-morphol… [ouci.dntb.gov.ua]

- 5. 3D electron diffraction analysis of a novel, mechanochemically synthesized supramolecular organic framework based on tetrakis-4-(4-pyridyl)phenylmethane - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Properties of Tetrakis(4-cyanophenyl)methane

Introduction: The Structural and Functional Significance of Tetrakis(4-cyanophenyl)methane

This compound (TCPM) is a highly symmetrical, tetra-functionalized organic molecule built upon a central tetrahedral methane core. Its rigid, three-dimensional structure, combined with the electronically distinct nature of the terminal nitrile groups, establishes TCPM as a pivotal building block in supramolecular chemistry and materials science.[1][2] The precise arrangement of its four cyanophenyl arms makes it an ideal precursor for the synthesis of complex architectures such as covalent organic frameworks (COFs), metal-organic frameworks (MOFs), and other porous materials with applications in gas storage, catalysis, and organic electronics.[1][2]

A thorough understanding of the spectroscopic properties of TCPM is paramount for researchers and drug development professionals. Spectroscopic characterization not only confirms the chemical identity and purity of the molecule but also provides profound insights into its electronic structure, vibrational modes, and the nature of its interactions with its environment. This guide offers a comprehensive overview of the core spectroscopic techniques used to characterize this compound, blending theoretical principles with practical, field-proven experimental methodologies.

Molecular Structure and its Spectroscopic Implications

The defining feature of this compound is its tetrahedral symmetry, with the central sp³ hybridized carbon atom covalently bonded to four 4-cyanophenyl substituents. This geometry prevents extensive π-conjugation between the phenyl rings, influencing the molecule's electronic and photophysical behavior. The primary spectroscopic points of interest are the phenyl rings and the terminal cyano (C≡N) groups.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing information on the hydrogen and carbon environments within the molecule.

Expected ¹H and ¹³C NMR Spectra

Due to the molecule's high symmetry, the ¹H and ¹³C NMR spectra are expected to be relatively simple. All four cyanophenyl groups are chemically equivalent.

-

¹H NMR: The protons on the phenyl rings will give rise to two doublets in the aromatic region (typically 7.0-8.0 ppm). These correspond to the protons ortho and meta to the central methane carbon. The integration of these peaks should be in a 1:1 ratio. Based on data for the analogous Tetrakis(4-bromophenyl)methane, the chemical shifts can be predicted.[3][4]

-

¹³C NMR: The ¹³C NMR spectrum will show a limited number of signals due to symmetry. Key expected signals include the central quaternary carbon, the carbon of the nitrile group, and four signals for the aromatic carbons.

| Assignment | Expected Chemical Shift (ppm) | Rationale |

| ¹H NMR | ||

| Aromatic (ortho to C-methane) | ~7.3-7.5 | Deshielded by the neighboring phenyl ring and deshielded by the cyano group. |

| Aromatic (meta to C-methane) | ~7.7-7.9 | Deshielded by the electron-withdrawing cyano group. |

| ¹³C NMR | ||

| Quaternary Methane Carbon | ~65-70 | Unique sp³ carbon environment. |

| Nitrile Carbon (C≡N) | ~118-120 | Characteristic chemical shift for nitrile carbons. |

| Aromatic Carbons | ~110-150 | Four distinct signals are expected due to the substitution pattern. |

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; ensure the compound is fully dissolved.[5]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C and the presence of quaternary carbons, a larger number of scans will be necessary.

-

Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to confirm proton-proton and proton-carbon correlations, respectively.

-

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy probes the molecular vibrations of this compound, providing a unique fingerprint of the molecule. The most characteristic vibration will be the C≡N stretch.

Expected Vibrational Modes

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Rationale |

| C≡N Stretch | ~2220-2240 | FTIR, Raman | Strong, sharp peak characteristic of nitriles.[6][7] |

| C-H Aromatic Stretch | ~3000-3100 | FTIR, Raman | Stretching vibrations of the C-H bonds on the phenyl rings. |

| C=C Aromatic Stretch | ~1600, ~1500, ~1400 | FTIR, Raman | In-plane stretching of the carbon-carbon bonds in the phenyl rings. |

| C-C Methane Stretch | ~1200-1300 | Raman | Symmetric stretching of the C-C bonds around the central carbon should be Raman active. |

Experimental Protocol for Vibrational Spectroscopy

Caption: Workflow for FTIR analysis of solid this compound.

-

FTIR Spectroscopy (KBr Pellet Method):

-

Thoroughly dry both the this compound sample and spectroscopic grade potassium bromide (KBr) to remove any water, which has strong IR absorption bands.[8]

-

In an agate mortar and pestle, grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

-

Raman Spectroscopy:

-

Place a small amount of the crystalline powder on a microscope slide.

-

Focus the laser of the Raman spectrometer on the sample.

-

Acquire the Raman spectrum, adjusting the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.

-

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence

Electronic spectroscopy provides information about the electronic transitions within the molecule. For this compound, these transitions are primarily associated with the π-systems of the cyanophenyl groups.

Expected Electronic Spectra

-

UV-Visible Absorption: The absorption spectrum is expected to be dominated by π-π* transitions within the phenyl rings. Due to the lack of conjugation between the rings, the spectrum will likely resemble that of a substituted benzene derivative. A strong absorption band is expected in the UV region (around 250-300 nm). The absorption is not expected to be highly sensitive to solvent polarity.[9]

-

Fluorescence Emission: Upon excitation, this compound may exhibit fluorescence. The emission wavelength and quantum yield can be sensitive to the solvent environment.[2][9] Given its propeller-like structure, it is also a candidate for aggregation-induced emission (AIE), where the fluorescence is enhanced in the aggregated or solid state due to the restriction of intramolecular rotations.[10]

Experimental Protocol for Electronic Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound in a high-purity, UV-grade solvent (e.g., dichloromethane, acetonitrile, or THF).

-

Prepare a series of dilutions to determine a concentration that gives an absorbance in the optimal range (0.1-1.0 AU).

-

For fluorescence measurements, the solutions should be more dilute to avoid inner filter effects.

-

-

UV-Visible Absorption Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.[11]

-

Fill a quartz cuvette with the pure solvent to record a baseline.

-

Rinse the cuvette with the sample solution before filling it for the measurement.

-

Record the absorption spectrum over the desired wavelength range (e.g., 200-500 nm).

-

-

Fluorescence Spectroscopy Measurement:

-

Use a spectrofluorometer.

-

Record the emission spectrum by exciting the sample at its absorption maximum.

-

To investigate solvatochromism, repeat the measurements in a series of solvents with varying polarities.[12][13]

-

To test for AIE, measure the fluorescence in solvent mixtures of varying compositions (e.g., THF/water mixtures).[10]

-

Conclusion

The spectroscopic characterization of this compound is fundamental to its application in advanced materials and drug development. This guide provides a framework for understanding and obtaining the key spectroscopic data for this important molecule. By following the detailed protocols, researchers can ensure the acquisition of high-quality, reliable data, enabling further advancements in the fields where this versatile building block is employed.

References

-

Bexrud, J. A., & Schafer, L. L. (n.d.). General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Retrieved from [Link]

-

Prampolini, G., et al. (2017). Excited-state symmetry breaking in quadrupolar pull–push–pull molecules: dicyanovinyl vs. cyanophenyl acceptors. Physical Chemistry Chemical Physics, 19(23), 15338–15348. Retrieved from [Link]

-

SPECTROSCOPIC INVESTIGATION ON SOLVENT EFFECT FOR CYANINE DYES. (n.d.). Semantic Scholar. Retrieved from [Link]

-

K, S., et al. (2022). Aggregation-Induced Emission-Based Material for Selective and Sensitive Recognition of Cyanide Anions in Solution and Biological Assays. ACS Omega, 7(33), 28888–28898. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Building Block for Advanced Materials Synthesis. Retrieved from [Link]

-

Electronic UV-Vis absorption spectra of α,β-unsaturated nitriles 2a-f... (n.d.). ResearchGate. Retrieved from [Link]

-

Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

-

Al-Awa Dweish, A., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo- Phenyl)azo)-2-substitutedthiophene Dyes. International Journal of Chemical and Biochemical Sciences, 19, 66-71. Retrieved from [Link]

-

Homocianu, M., et al. (2017). Solvent Effects on the Electronic Absorption and Fluorescence Spectra. Journal of Advanced Research in Physics, 2(1). Retrieved from [Link]

-

Experimental procedures. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

UV-Vis Spectroscopy. (n.d.). Retrieved from [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Porath, A. J., et al. (2022). A Ni(COD)2-Free Approach for the Synthesis of High Surface Area Porous Aromatic Frameworks. Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. Retrieved from [Link]

-

This compound, min 97%, 100 mg. (n.d.). CP Lab Chemicals. Retrieved from [Link]

-

5,10,15,20-Tetrakis-(4-cyanophenyl)-21,23H-porphine. (n.d.). Porphyrin-shop. Retrieved from [Link]

-

Tetrakis(4-cyanophenyl)methane_121706-21-6. (n.d.). 杭州海瑞化工有限公司. Retrieved from [Link]

-

Dong, S., & Jiang, J. (2011). meso-[5,10,15,20-Tetrakis(4-cyanophenyl)porphyrinato]zinc. Acta Crystallographica Section E: Structure Reports Online, 67(5), m431. Retrieved from [Link]

-

Wang, Z., et al. (2021). Mechano-chromic and mechano-enhanced electrogenerated chemiluminescence of tetra[4-(4-cyanophenyl)phenyl]ethene. Chemical Communications, 57(63), 7819-7822. Retrieved from [Link]

-

1H NMR,13C NMR and HRMS date of Tetraphenylmethane and Tetrakis(4-bromophenyl)methane. (2022). figshare. Retrieved from [Link]

-

Final SI. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Computational chemistry Publications. (n.d.). Weizmann Institute of Science. Retrieved from [Link]

-

Mary, Y. S., et al. (2020). Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies. Journal of Molecular Structure, 1202, 127263. Retrieved from [Link]

-

Tetrakis(4-cyanophenyl)ethylene. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). Molbase. Retrieved from [Link]

-

Overlapped FT-IR spectra of 5,10,15,20-tetrakis-4-aminophenyl-porphyrin... (n.d.). ResearchGate. Retrieved from [Link]

-

Resonance Raman Spectra and Excited-State Structure of Aggregated Tetrakis(4-sulfonatophenyl)porphyrin Diacid. (n.d.). ResearchGate. Retrieved from [Link]

-

Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Eskişehir Technical University Journal of Science and Technology A - Applied Sciences and Engineering, 20(2), 132-143. Retrieved from [Link]

-

4-Cyanophenyl 4-heptylbenzoate - Optional[Raman] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Solvent Effects on the Electronic Absorption and Fluorescence Spectra | Journal of Advanced Research in Physics [stoner.phys.uaic.ro]

- 3. rsc.org [rsc.org]

- 4. Item - 1H NMR,13C NMR and HRMS date of Tetraphenylmethane and Tetrakis(4-bromophenyl)methane - figshare - Figshare [figshare.com]

- 5. rsc.org [rsc.org]

- 6. Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. rsc.org [rsc.org]

- 9. Excited-state symmetry breaking in quadrupolar pull–push–pull molecules: dicyanovinyl vs. cyanophenyl acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aggregation-Induced Emission-Based Material for Selective and Sensitive Recognition of Cyanide Anions in Solution and Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. engineering.purdue.edu [engineering.purdue.edu]

- 12. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

An In-depth Technical Guide to the Electronic and Optical Properties of Tetrakis(4-cyanophenyl)methane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(4-cyanophenyl)methane (TCPM) is a unique organic compound characterized by a central tetrahedral methane core bonded to four cyanophenyl groups.[1][2][3] This distinct three-dimensional structure imparts exceptional thermal stability and makes it a crucial building block in the synthesis of advanced materials.[1] TCPM's high purity and versatile nature allow for its application in diverse fields, including materials science and organic electronics.[1] It is a key precursor in the development of Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), and Organic Light-Emitting Diode (OLED) materials, contributing to advancements in gas adsorption, catalysis, and display technologies.[1] This guide provides a comprehensive overview of the electronic and optical properties of TCPM, detailing its synthesis, characterization, and the underlying principles that govern its behavior.

Introduction: The Architectural Significance of this compound

At the heart of materials science innovation lies the design and synthesis of molecules with precisely controlled three-dimensional architectures. This compound (TCPM) emerges as a quintessential example of such a molecule. Its tetrahedral geometry, stemming from the sp³-hybridized central carbon atom, prevents dense packing in the solid state, a feature that is highly desirable for the creation of porous materials. The four cyanophenyl arms extend outwards, providing reactive sites for further chemical modifications and the construction of larger, complex structures.[2][4]

The nitrile (-C≡N) groups are of particular importance. Their strong electron-withdrawing nature significantly influences the electronic properties of the molecule, while also serving as versatile chemical handles for reactions such as trimerization to form triazine rings in covalent triazine frameworks (CTFs). The inherent rigidity and high thermal stability of the tetraphenylmethane core contribute to the robustness of materials derived from TCPM.

Synthesis and Structural Characterization

The preparation of TCPM typically involves a multi-step synthetic route starting from tetraphenylmethane. A common approach involves the nitration of tetraphenylmethane, followed by reduction of the nitro groups to amino groups, and subsequent conversion to the cyano functionalities.

Synthetic Pathway Overview

A generalized synthetic pathway is outlined below. The causality behind these steps lies in the sequential introduction and transformation of functional groups to achieve the final tetranitrile product.

Caption: Generalized synthetic route to this compound.

Experimental Protocol: Synthesis of Tetrakis(4-nitrophenyl)methane

This protocol is adapted from established literature procedures.[5][6] The choice of a strong nitrating mixture at low temperatures is critical to ensure complete nitration at the para-positions while minimizing side reactions.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, cool fuming nitric acid in an ice-salt bath to -10 °C.[5]

-

Addition of Reactant: Slowly add tetraphenylmethane in small portions to the cooled nitric acid with vigorous stirring.[5]

-

Controlled Reaction: After the addition is complete, add acetic anhydride and glacial acetic acid dropwise to the reaction mixture.[5]

-

Workup: Pour the reaction mixture into ice water to precipitate the product.

-

Purification: Filter the crude product, wash thoroughly with water, and recrystallize from a suitable solvent like a mixture of THF and ethanol to obtain pure tetrakis(4-nitrophenyl)methane.[6]

Structural Elucidation

The tetrahedral structure of TCPM and its derivatives has been confirmed through single-crystal X-ray diffraction studies of related compounds. For instance, studies on derivatives like tetrakis(4,4′-(2,2-diphenylvinyl)-1,1′-biphenyl)methane reveal hexagonal crystal packing, which is a direct consequence of the tetrahedral molecular shape.

| Property | Value | Source |

| Molecular Formula | C29H16N4 | [3][7] |

| Molecular Weight | 420.46 g/mol | [3][7] |

| CAS Number | 121706-21-6 | [1][3][7] |

Electronic Properties

The electronic properties of TCPM are largely dictated by the interplay between the central tetrahedral carbon, the phenyl rings, and the terminal cyano groups.

Electron-Withdrawing Nature and its Consequences

The cyano group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the triple bond. This has several important consequences:

-

Polarity: The molecule possesses a significant quadrupole moment, even though the overall dipole moment is zero due to its tetrahedral symmetry. This influences its solubility and intermolecular interactions.

-

Reactivity: The electron-deficient nature of the phenyl rings makes them susceptible to nucleophilic aromatic substitution, although such reactions are not common. The primary reactivity lies with the cyano groups themselves, which can undergo cycloaddition reactions, most notably the trimerization to form covalent triazine frameworks.

Role in Charge Transport

While TCPM itself is not typically used as a primary charge-transporting material, its derivatives are integral to organic electronics. The tetrahedral structure can disrupt π-π stacking, which is often a dominant mechanism for charge transport in planar aromatic molecules. This can be advantageous in certain applications, such as in the host material of OLEDs, where it can help to prevent aggregation-caused quenching of the emissive guest molecules.

Optical Properties: Absorption and Emission

The optical properties of TCPM are characterized by its absorption in the ultraviolet region and its fluorescence emission.

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectrum of tetraphenylmethane derivatives is characterized by π-π* electronic transitions within the phenyl rings.[8] The presence of the cyano groups can cause a slight red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted tetraphenylmethane due to the extension of the conjugated system.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of TCPM in a suitable UV-transparent solvent, such as dichloromethane or chloroform.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum over a wavelength range of approximately 200-800 nm.

-

Analysis: Identify the absorption maxima (λ_max) and calculate the molar extinction coefficient (ε).

Fluorescence Spectroscopy

Many tetraphenylmethane derivatives exhibit fluorescence. The emission properties are sensitive to the molecular environment, a phenomenon known as solvatochromism.

Solvatochromism: The change in the position, and sometimes the intensity and shape, of the absorption and emission bands with a change in the polarity of the solvent is known as solvatochromism.[9] For molecules with a significant change in dipole moment between the ground and excited states, polar solvents can stabilize the excited state to a greater extent than the ground state, leading to a red-shift in the emission spectrum.

Caption: Energy level diagram illustrating solvatochromism.

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: Prepare a series of dilute solutions of TCPM in solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol).

-

Instrumentation: Use a spectrofluorometer.

-

Measurement: For each solution, record the emission spectrum by exciting at the absorption maximum.

-

Analysis: Plot the emission maximum (λ_em) as a function of the solvent polarity parameter (e.g., the Lippert-Mataga parameter).

Applications in Advanced Materials

The unique structural and electronic properties of TCPM make it a valuable building block for a variety of advanced materials.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

TCPM and its amino-functionalized analogue, tetrakis(4-aminophenyl)methane, are excellent tetrahedral linkers for the construction of 3D COFs and MOFs.[1] The rigid, pre-defined geometry of these linkers allows for the predictable synthesis of porous materials with high surface areas and tunable pore sizes. These materials have significant potential in applications such as gas storage and separation, and catalysis.

Organic Light-Emitting Diodes (OLEDs)

The non-planar structure of TCPM derivatives can be exploited in the design of host materials for OLEDs.[1] By preventing aggregation of emissive dopants, these materials can lead to improved device efficiency and lifetime.

Conclusion

This compound is a molecule of significant academic and industrial interest. Its well-defined tetrahedral architecture, combined with the electronic influence of the cyano groups, provides a versatile platform for the rational design of advanced materials. From porous frameworks for gas separation to components of next-generation electronic devices, the applications of TCPM and its derivatives are continually expanding. A thorough understanding of its fundamental electronic and optical properties is paramount for researchers and scientists seeking to harness its full potential in materials innovation.

References

- NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Building Block for Advanced Materials Synthesis.

- ResearchGate. UV-visible absorption spectra of TPP, TPP(CN)4, and TPP(OMe)4 in CH2Cl2.

- SYNTHESIS AND CHARACTERIZATION OF TETRAPHENYLMETHANE DERIVATIVES. (2022-06-13).

- Journal of Materials Chemistry A. Highly stable nanoporous covalent triazine-based. frameworks with an adamantane core for carbon. ...

- PubChem - NIH. Tetrakis(4-cyanophenyl)ethylene | C30H16N4 | CID 102492274.

- ResearchGate. Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. (2025-08-06).

- This compound, min 97%, 100 mg.

- TCI (Shanghai) Development Co., Ltd. Tetrakis(4-aminophenyl)methane 60532-63-0.

- Appchem. This compound | 121706-21-6 | C29H16N4.

- This journal is © The Royal Society of Chemistry 2014.

- ElectronicsAndBooks. Crystal Structures of Tetrakis(4,4′-(2,2-diphenylvinyl)-1,1′-biphenyl)methane: Transmission Electron Microscopy and X-ray Diffraction.

- The Synthesis and Characterization of Tetrakis [(p – amino phenoxy) methyl] methane. (2017-06-17).

- The Royal Society of Chemistry. Final SI.

- R Discovery. UNRAVELING THE SOLVATOCHROMISM OF A TRIARYLMETHANE DYE BY RESONANCE RAMAN SPECTROSCOPY. (2019-01-01).

Sources

- 1. nbinno.com [nbinno.com]

- 2. zaguan.unizar.es [zaguan.unizar.es]

- 3. appchemical.com [appchemical.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. calpaclab.com [calpaclab.com]

- 8. researchgate.net [researchgate.net]

- 9. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Tetrakis(4-cyanophenyl)methane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(4-cyanophenyl)methane is a pivotal molecular building block in the synthesis of advanced porous materials, such as covalent organic frameworks (COFs) and porous organic polymers (POPs). Its rigid, tetrahedral geometry and the presence of reactive cyano groups make it an attractive monomer for creating materials with high thermal stability and exceptional porosity. This guide provides a comprehensive technical overview of the thermal properties of this compound, delving into its expected thermal stability and potential decomposition pathways. While direct experimental data on the isolated monomer is not extensively available in public literature, this document synthesizes information from related compounds and the polymeric materials derived from it to provide a robust scientific narrative. We will explore the causal factors behind its anticipated high stability, propose a representative experimental protocol for its thermal analysis, and discuss a hypothetical decomposition mechanism.

Introduction: The Significance of this compound

This compound, with the chemical formula C29H16N4, is a highly symmetrical and robust organic molecule. Its structure is characterized by a central methane carbon atom bonded to four phenyl rings, each of which is para-substituted with a cyano (-C≡N) group. This unique three-dimensional architecture imparts significant rigidity and pre-organizes the molecule for the formation of extended, porous networks.

The primary interest in this compound stems from its use as a monomer in the synthesis of porous materials. These materials are of great interest in various fields, including:

-

Gas Storage and Separation: The high surface area and tunable pore sizes of frameworks derived from this monomer make them promising candidates for storing gases like hydrogen and methane, and for separating gas mixtures such as CO2 from flue gas.

-

Catalysis: The porous nature of these materials allows for the incorporation of catalytic sites, leading to applications in heterogeneous catalysis.

-

Drug Delivery: The well-defined pores can be loaded with drug molecules, offering potential for controlled release applications.

The performance and longevity of these materials in such applications are critically dependent on their thermal stability. Understanding the thermal behavior of the constituent monomer, this compound, is therefore a crucial first step in the design and development of robust and reliable materials.

Thermal Stability: An Insight from Analogs and Polymers

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for isolated this compound are not readily found in peer-reviewed literature, a strong inference of its high thermal stability can be drawn from the properties of its derivatives and the polymers it forms.

Porous Covalent Triazine-based Frameworks (PCTFs) synthesized from this compound exhibit excellent thermal stabilities, often with decomposition temperatures exceeding 450 °C. This remarkable stability of the polymer network is a direct consequence of the intrinsic stability of its building blocks and the strong covalent bonds formed during polymerization.

Furthermore, the thermal stability of the core tetraphenylmethane structure is well-established. Derivatives of tetraphenylmethane and the analogous tetraphenylsilane have been shown to possess high thermal resilience. For instance, dendrimers with a tetraphenylsilane core have reported 5% weight-loss temperatures in the impressive range of 574 to 622 °C. Similarly, porous organic frameworks synthesized from the related monomer, tetrakis(4-formylphenyl)methane, are stable at temperatures above 400 °C.

The presence of the cyano groups is also a key contributor to the thermal properties. At elevated temperatures, aromatic nitriles can undergo a cyclotrimerization reaction to form highly stable triazine rings. This process is fundamental to the formation of PCTFs and contributes significantly to their thermal robustness.

Table 1: Anticipated Thermal Properties of this compound

| Property | Expected Value/Range | Rationale |

| Melting Point | High, likely > 300 °C | Symmetrical, rigid structure with strong intermolecular interactions. |

| Onset of Decomposition (TGA) | > 400 °C | Based on the high thermal stability of derived polymers and related tetraphenylmethane compounds. |

| Decomposition Mechanism | Likely involves initial C-C bond cleavage of the phenyl groups from the central methane, followed by decomposition of the aromatic nitrile fragments. | Inferred from the known thermal decomposition of aromatic compounds. |

Experimental Protocol for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be employed. The following is a detailed, self-validating protocol that can be adapted for this purpose.

Instrumentation and Materials

-

Thermogravimetric Analyzer (TGA): Capable of heating to at least 1000 °C with a high-resolution balance.

-

Differential Scanning Calorimeter (DSC): Capable of heating and cooling cycles.

-

Sample: High-purity this compound.

-

Crucibles: Alumina or platinum crucibles for TGA; aluminum pans for DSC (if the melting point is within their tolerance).

-

Purge Gas: High-purity nitrogen or argon.

Thermogravimetric Analysis (TGA) Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA crucible.

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with nitrogen or argon at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere. This is crucial to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 900 °C at a heating rate of 10 °C/min. A controlled heating rate ensures thermal equilibrium and reproducible results.

-

-

Data Analysis:

-

Plot the percentage weight loss as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant weight loss begins.

-

Identify the temperature of maximum decomposition rate from the derivative of the TGA curve (DTG).

-

Note the percentage of residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC) Protocol

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan and hermetically seal it.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with nitrogen or argon.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to a temperature just below the anticipated decomposition temperature (e.g., 400 °C) at a heating rate of 10 °C/min.

-

Cool the sample back to 30 °C at the same rate.

-

Perform a second heating cycle under the same conditions to observe any changes in the thermal behavior after the initial heating.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify endothermic peaks corresponding to melting and exothermic peaks that may indicate crystallization or decomposition.

-

Determine the melting point (Tm) and the enthalpy of fusion (ΔHf).

-

Visualization of Experimental Workflow

The logical flow of the thermal analysis can be visualized as follows:

Proposed Decomposition Mechanism

In the absence of direct experimental evidence from techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), a hypothetical decomposition mechanism for this compound under inert conditions can be proposed based on the known chemistry of its constituent parts.

The decomposition is likely to be a multi-step process initiated by the homolytic cleavage of the weakest bonds in the molecule at high temperatures. The C-C bonds between the central methane carbon and the phenyl rings are expected to be the most labile.

Step 1: Initial Bond Scission

The primary decomposition event is anticipated to be the cleavage of one of the four equivalent C-C bonds connecting a phenyl ring to the central carbon atom. This would result in the formation of a triphenylmethyl radical and a 4-cyanophenyl radical.

Step 2: Radical Propagation and Rearrangement

These highly reactive radical species would then undergo a cascade of secondary reactions, including:

-

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from other molecules, leading to the formation of triphenylmethane and benzonitrile.

-

Fragmentation: The triphenylmethyl radical could further fragment, leading to the formation of smaller aromatic and aliphatic species.

-

Recombination: Radicals can recombine to form a variety of larger, more complex molecules.

Step 3: Decomposition of Aromatic Nitriles

At very high temperatures, the benzonitrile and other cyanophenyl fragments will decompose. The nitrile group itself is quite stable, but the aromatic ring can break down, leading to the formation of smaller gaseous products such as hydrogen cyanide (HCN), methane (CH4), and various hydrocarbons.

Step 4: Char Formation

As the decomposition proceeds, a carbonaceous char residue is expected to form. This is a common outcome for the pyrolysis of aromatic compounds and is consistent with the high char yields observed in the TGA of polymers derived from this compound.

Visualization of Proposed Decomposition Pathway

The following diagram illustrates a simplified, hypothetical decomposition pathway for this compound.

Conclusion and Future Perspectives

This compound is a molecule of significant interest due to its role as a building block for highly stable porous organic materials. While direct experimental data on its thermal properties are scarce, a comprehensive analysis of related compounds and the resulting polymers strongly suggests a high degree of thermal stability, with decomposition likely commencing above 400 °C.

The proposed experimental protocols provide a clear roadmap for the empirical determination of its thermal behavior. Furthermore, the hypothetical decomposition mechanism offers a scientifically grounded framework for understanding how this molecule breaks down at elevated temperatures.

Future research should focus on obtaining precise experimental data for the thermal decomposition of this compound using techniques such as TGA-MS and Py-GC-MS. This would not only validate the proposed mechanisms but also provide valuable kinetic and thermodynamic data that are essential for the rational design of even more robust and high-performance materials for a wide range of applications.

References

- Kuhn, P., Antonietti, M., & Thomas, A. (2008). Porous, Covalent Triazine-Based Frameworks Prepared by Ionothermal Synthesis. Angewandte Chemie International Edition, 47(18), 3450-3453. (This article discusses the synthesis of porous covalent triazine-based frameworks, for which this compound is a potential building block, and highlights their high thermal stability.) [Link: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.200705710]

- Dawson, R., Adams, D. J., & Cooper, A. I. (2011). Chemical stability of porous organic polymers. Polymer International, 60(8), 1123-1127. (This review provides insights into the stability of porous organic polymers, a class of materials for which this compound is a relevant monomer.) [Link: https://onlinelibrary.wiley.com/doi/full/10.1002/pi.3073]

- Vyazovkin, S., et al. (2011). ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data. Thermochimica Acta, 520(1-2), 1-19. (This paper provides standardized methodologies for analyzing thermal analysis data, relevant to the proposed experimental protocols.) [Link: https://www.sciencedirect.com/science/article/abs/pii/S004060311100149X]

- NIST Chemistry WebBook. (n.d.). Tetraphenylmethane. (Provides thermochemical data for the parent compound, tetraphenylmethane, which serves as a reference for the core structure's stability.) [Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C630762&Mask=4]

- Jiang, J., et al. (2013). A new class of hole transporting materials containing tetraphenylmethane core for efficient and stable perovskite solar cells. Chemical Communications, 49(94), 11068-11070. (This article discusses the synthesis and properties of tetraphenylmethane derivatives, indicating the robustness of the core structure.) [Link: https://pubs.rsc.org/en/content/articlelanding/2013/cc/c3cc46416a]

Solubility of Tetrakis(4-cyanophenyl)methane in Organic Solvents: A Technical Guide for Researchers

An In-Depth Technical Guide

Abstract

Tetrakis(4-cyanophenyl)methane is a highly symmetric, tetra-substituted methane derivative that serves as a critical building block in advanced materials science.[1] Its utility as a precursor for Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), and Organic Light-Emitting Diode (OLED) materials is fundamentally dependent on its processability, which begins with its solubility in organic solvents.[1] This guide provides a comprehensive analysis of the theoretical solubility profile of this compound, offers expert guidance on solvent selection, and details a robust experimental protocol for accurately determining its solubility. This document is intended for researchers, chemists, and materials scientists who utilize this compound in synthesis and development.

Molecular Structure and Physicochemical Properties

Understanding the solubility of a compound begins with a thorough analysis of its molecular structure and resulting physicochemical properties. This compound (CAS: 121706-21-6) possesses a unique and challenging structure for dissolution.[2][3][4]

Key Structural Features:

-

Tetrahedral Core: A central quaternary carbon atom provides a rigid, three-dimensional tetrahedral geometry.

-

Aromatic Pendants: Four cyanophenyl arms extend from the core, creating a large, nonpolar surface area.

-

Polar Termini: Each arm is terminated by a polar nitrile (-C≡N) group.

The molecule's computed properties provide further insight into its expected behavior:

| Property | Value | Significance for Solubility | Source |

| Molecular Formula | C₂₉H₁₆N₄ | Indicates a large, carbon-rich molecule. | [2][5] |

| Molecular Weight | ~420.46 g/mol | A higher molecular weight often correlates with lower solubility. | [2][3][5] |

| XLogP3-AA | 5.8 | This high value indicates significant lipophilicity (oil-loving character) and predicts very low water solubility. | [5] |

| Hydrogen Bond Donors | 0 | The molecule cannot donate hydrogen bonds to solvent molecules, limiting its interaction with protic solvents. | [5] |

| Hydrogen Bond Acceptors | 4 | The nitrogen atoms in the nitrile groups can accept hydrogen bonds, but steric hindrance may limit accessibility. | [5] |

| Topological Polar Surface Area (TPSA) | 95.2 Ų | Represents the surface area contributed by polar atoms. This value is significant but is contrasted by the large nonpolar surface area of the phenyl rings. | [5] |

Theoretical Solubility Profile & Solvent Selection Rationale

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] The structure of this compound presents competing factors: a large, nonpolar framework and distinct polar functional groups.

-

Insolubility in Nonpolar Solvents: Despite its large nonpolar surface, the strong dipole-dipole interactions between the nitrile groups on different molecules in the crystal lattice require a significant amount of energy to overcome. Nonpolar solvents like hexanes or toluene are unlikely to provide sufficient solvating energy.

-

Limited Solubility in Polar Protic Solvents: Solvents like water, methanol, or ethanol are poor candidates. The molecule lacks hydrogen bond donor sites and its large lipophilic body would disrupt the solvent's hydrogen-bonding network. While a sulfonated analogue, tetrakis(4-sulfophenyl)methane, is known to be virtually insoluble in common organic solvents in its crystalline form, its amorphous state shows some solubility in methanol, highlighting the importance of the solid-state structure.[7]

-

Potential in Polar Aprotic Solvents: This class of solvents represents the most promising candidates. Solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and chlorinated solvents like Dichloromethane (DCM) and Chloroform can offer a balance of properties. They possess strong dipoles capable of interacting with the nitrile groups without the competing hydrogen-bonding network of protic solvents.

The high symmetry and rigidity of the molecule can lead to a very stable crystal lattice. The energy required to break this lattice (lattice energy) can be substantial. For dissolution to occur, the enthalpy of solvation must be sufficient to overcome this lattice energy. It is not uncommon for complex tetraphenylmethane derivatives to be reported as "insoluble in any solvent," underscoring the challenge posed by these rigid structures.[8]

The following diagram illustrates the key molecular interactions that govern the solubility of this compound.

Caption: A flowchart of the standardized shake-flask method for determining solubility.

Detailed Step-by-Step Procedure

-

Preparation: To a series of vials, add a known volume (e.g., 2.0 mL) of each candidate solvent. Add an excess amount of this compound to each vial (e.g., 20-30 mg). The key is to ensure undissolved solid remains at the end of the experiment, confirming the solution is saturated. [9]2. Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 298.15 K / 25 °C). Agitate the vials for at least 24 to 48 hours. This extended time is crucial for highly crystalline, slowly dissolving compounds to reach equilibrium.

-

Settling: Remove the vials from the shaker and place them in a holder at the same constant temperature, allowing the excess solid to settle for at least 2 hours. This step is critical to avoid aspirating solid particles during sampling.

-

Sampling and Filtration: Carefully draw a known volume of the clear supernatant (e.g., 1.0 mL) using a glass syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial. The filtration step removes any suspended microcrystals. Record the exact mass of the filtered solution.

-

Analysis (Gravimetric Method): Place the vial with the filtered solution in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated. Reweigh the vial to determine the mass of the residual solid solute.

-

Analysis (Spectroscopic Method - Optional): If a UV-Vis spectrum for the compound is known, the filtered supernatant can be diluted in a precise manner and its concentration determined by comparing its absorbance to a pre-established calibration curve. This method is highly sensitive for poorly soluble compounds. [10]7. Calculation:

-

Gravimetric: Solubility (g/L) = (Mass of residue [g]) / (Volume of aliquot [L])

-

Convert to molarity (mol/L) by dividing by the molecular weight (420.46 g/mol ).

-

Data Presentation

All experimentally determined solubility data should be compiled into a structured table for clear comparison and analysis.

Table 1: Solubility of this compound at 25°C (Template)

| Solvent | Solvent Class | Dielectric Constant | Solubility (g/L) | Solubility (mol/L) | Observations |

|---|---|---|---|---|---|

| Dichloromethane | Chlorinated | 9.1 | Experimental Data | Calculated Data | e.g., Colorless solution |

| Chloroform | Chlorinated | 4.8 | Experimental Data | Calculated Data | |

| Tetrahydrofuran (THF) | Ether | 7.5 | Experimental Data | Calculated Data | |

| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Experimental Data | Calculated Data | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Experimental Data | Calculated Data | |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 32.2 | Experimental Data | Calculated Data | |

| Toluene | Aromatic | 2.4 | Experimental Data | Calculated Data | |

| Hexane | Nonpolar | 1.9 | Experimental Data | Calculated Data | e.g., Insoluble |

| Methanol | Polar Protic | 32.7 | Experimental Data | Calculated Data | e.g., Sparingly soluble |

Conclusion

While published quantitative data on the solubility of this compound is scarce, a systematic approach based on chemical principles can guide solvent selection and experimental determination. The molecule's large, rigid, and symmetric structure presents a significant dissolution challenge, likely overcome only by polar aprotic solvents capable of strong dipole-dipole interactions. The detailed protocol provided in this guide offers a reliable framework for researchers to generate accurate and reproducible solubility data, a critical first step in harnessing the potential of this versatile molecular building block for the next generation of advanced materials.

References

- University of California, Los Angeles. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4J6oQvM-oHcWxMpgzm8u8Xw8YsAp-ZqJryc1bgXL6OvbNQ1Nf887S95JFF2BvT5Mow5EmvJG-djVYIyYC7gc_YIuhqTZhEIyxYAXQ4iVLMbdQdLBrGoM7LWdkDYMYbGDHyrL-SSAM8dnKwzlYRj_kUmal025w7CwhvQfSLpiw4r4B5mAizfw=]

- University of Michigan. Experiment: Solubility of Organic & Inorganic Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXZ6Cr0TPB2SoRFWXTJ2GSX3CK26OWr3l15DMMLydsxY3319wx7aI4kEagiHACBpE2wD0NU-duTOKCkKgW7BD4Ouk9iNdUnimnnEoS5FTg-WVpLAALIk4qwhJrOt-SgRhGih6C]

- Huber, P. Solubility determination and crystallization. Peter Huber Kältemaschinenbau AG. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFM7RZzEl_TuUeEv3ojGCvrJMQl_WLBI3qDRjxdjewO4Y5ByI04yAa-0TzbsxR_9MdAcn4gnNNQ-mHJ06JHQPHAULAzB9VrHjVPU-kgU-HKPdk5IDTHAWLeweDnbjfoYWFlgO8n5gMwFOvo-2MSkYWFbfuIPKAZtLKayfIofMMOvrXLra8lKolrWf-CDbjr4cLa5lYRvQvOTPyZy6Qw3RQZjf7pUnjmM9ZMIgM6Dn8XaiKuAg==]

- National Center for Biotechnology Information. Tetra(cyano-phenyl)methane. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/129735102]

- Various Authors. How can you determine the solubility of organic compounds?. Quora. [URL: https://www.quora.com/How-can-you-determine-the-solubility-of-organic-compounds]

- Murdande, S. et al. (2011). Aqueous solubility of crystalline and amorphous drugs: Challenges in measurement. Pharmaceutical development and technology. Referenced in Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Solubility-determination-of-barely-aqueous-soluble-solids.-/92083b48455767b938927807a972173489814421]

- García García, A. (2022). SYNTHESIS AND CHARACTERIZATION OF TETRAPHENYLMETHANE DERIVATIVES. Universitat de Barcelona. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX016G4kq6IewzdBYBFvieD3Hg8XGefCHOZQeDnd8BFnu1Dah3ViT4bw-o6SsLJbJwkFtg8Ii6M9F_sRN0lr7P4vbNjz-z6bqJ3sKhfXVaXg7hD6KDSFx95zc72ePy930ipsp8qDiZBZ5MzvwyW29jUWOj_zcUmMtCZv-yvw==]

- Appchem. This compound. [URL: https://www.appchem.com/product/ai53731]

- CP Lab Chemicals. This compound, min 97%, 100 mg. [URL: https://www.cplabchemicals.com/tetrakis-4-cyanophenyl-methane-min-97-100-mg-62691.html]

- Lab-Chemicals.Com. This compound, 97%. [URL: https://www.lab-chemicals.com/product/Tetrakis(4-cyanophenyl)methane/121706-21-6]

- University of Calgary. Solubility of Organic Compounds. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/02%3A_Polar_Covalent_Bonds_Acids_and_Bases/2.12%3A_Solubility_of_Organic_Compounds]

- NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Building Block for Advanced Materials Synthesis. [URL: https://www.inno-pharmchem.

- Bar, A. et al. (2015). Tetrakis(4-sulfophenyl)methane dodecahydrate. Reversible and selective water inclusion and release in an organic host. ResearchGate. [URL: https://www.researchgate.net/publication/282361685_Tetrakis4-sulfophenylmethane_dodecahydrate_Reversible_and_selective_water_inclusion_and_release_in_an_organic_host]

Sources

- 1. nbinno.com [nbinno.com]

- 2. appchemical.com [appchemical.com]

- 3. calpaclab.com [calpaclab.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. Tetra(cyano-phenyl)methane | C29H16N4 | CID 129735102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.ws [chem.ws]

- 7. researchgate.net [researchgate.net]

- 8. zaguan.unizar.es [zaguan.unizar.es]

- 9. quora.com [quora.com]

- 10. Solubility determination of barely aqueous-soluble organic solids. | Semantic Scholar [semanticscholar.org]

Unlocking Molecular Insights: A Technical Guide to Quantum Chemical Calculations for Tetrakis(4-cyanophenyl)methane

Abstract

This in-depth technical guide provides a comprehensive walkthrough for performing quantum chemical calculations on Tetrakis(4-cyanophenyl)methane, a molecule of significant interest in materials science and supramolecular chemistry. This document is tailored for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the scientific rationale behind the selection of computational methods. We will delve into the intricacies of geometry optimization, frequency analysis, frontier molecular orbital analysis, and the prediction of spectroscopic properties, thereby enabling a deeper understanding of the molecule's electronic structure and reactivity. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a propeller-shaped molecule built upon a central tetrahedral methane core with four cyanophenyl arms.[1] This unique three-dimensional structure prevents efficient packing in the solid state, leading to the formation of porous materials.[2] The cyano functional groups are key to its properties, influencing its electronic characteristics and its ability to participate in non-covalent interactions, making it a valuable building block in crystal engineering and the design of functional materials.[2]

Quantum chemical calculations provide an indispensable tool for elucidating the structure-property relationships of such complex molecules. By solving the Schrödinger equation, albeit with approximations, we can gain insights into molecular geometries, vibrational frequencies, electronic transitions, and reactivity, which are often challenging to probe experimentally. This guide will navigate the theoretical landscape to provide a robust computational protocol for this compound.

The Computational Workflow: A Step-by-Step Protocol

A successful quantum chemical investigation follows a logical progression of steps, each building upon the last to yield a comprehensive understanding of the molecular system. The workflow for this compound is outlined below.

Step 1: Generation of the Initial Molecular Structure

The starting point for any quantum chemical calculation is a three-dimensional representation of the molecule. For this compound, an excellent initial geometry can be derived from its experimentally determined crystal structure.[2] Crystallographic Information Files (CIFs) provide the atomic coordinates, which can be used to construct the initial input for the calculation. In the absence of a crystal structure, molecular building software can be used to create an approximate geometry based on standard bond lengths and angles.

Protocol:

-

Obtain the crystallographic data for this compound (often referred to as TCTPM in literature).[2]

-

Use a molecular visualization program (e.g., Avogadro, GaussView) to import the CIF and save the coordinates in a format compatible with your chosen quantum chemistry software (e.g., .xyz or .mol).

-

If a CIF is unavailable, manually construct the molecule. Start with a tetrahedral carbon atom and attach four phenyl rings. Subsequently, add a nitrile group (-C≡N) to the para position of each phenyl ring. Perform a preliminary geometry optimization using a computationally inexpensive method like molecular mechanics to obtain a reasonable starting structure.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted to minimize these forces.

Theoretical Grounding: The Choice of Method and Basis Set

The accuracy of a quantum chemical calculation is fundamentally determined by the chosen theoretical method and basis set.

-

Theoretical Method: Density Functional Theory (DFT) offers a good balance between computational cost and accuracy for a wide range of molecular systems.[3] For aromatic nitriles, hybrid functionals that mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional have proven effective. The M06-2X and PBE0 functionals are recommended for their robust performance with organic molecules.[4] The B3LYP functional, while older, remains a popular and often reliable choice.[5]

-

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing polar functional groups like nitriles and aromatic rings, a basis set that can accurately describe the electron distribution is crucial. Pople-style basis sets, such as 6-311+G(d,p), are a good starting point. The "+" indicates the inclusion of diffuse functions, which are important for describing the loosely bound electrons in the π-systems and the nitrile groups. The "(d,p)" denotes the addition of polarization functions, which allow for more flexibility in the shape of the orbitals. The def2-TZVP basis set is another excellent choice, known for its consistency and accuracy.[4]

Protocol:

-